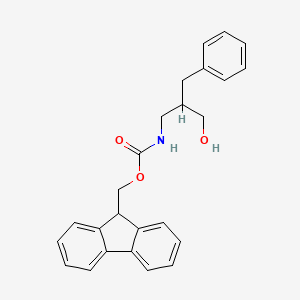
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group, all linked through a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a phosgene equivalent to form fluorenylmethyl chloroformate. The chloroformate is then reacted with an amine to form the fluorenylmethyl carbamate.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with benzyl bromide in the presence of a base such as sodium hydride.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic addition reaction, where the benzylated fluorenylmethyl carbamate reacts with a suitable hydroxypropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-benzyl-3-oxopropyl)carbamate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-methoxy-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-phenyl-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-ethyl-3-hydroxypropyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific interactions with molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C25H25NO3 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(2-benzyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28) |
Clé InChI |
CJIWVCFWQMGRJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
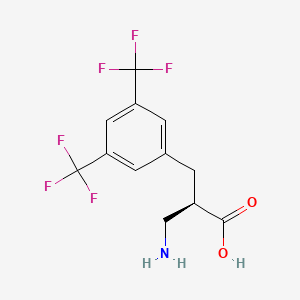
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
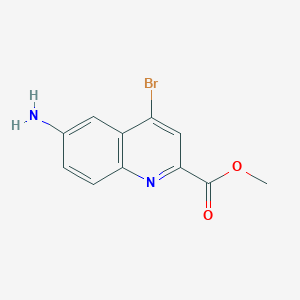

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)

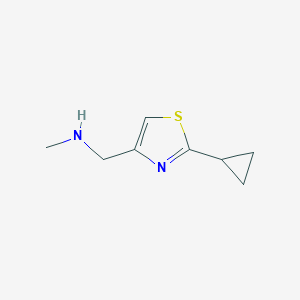

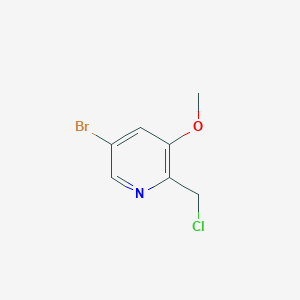


![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
